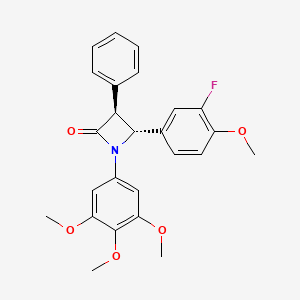

(3S,4R)-4-(3-fluoro-4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one

Descripción

The compound (3S,4R)-4-(3-fluoro-4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one is a β-lactam (azetidin-2-one) derivative characterized by a stereochemically defined azetidine ring. Key structural features include:

- Position 1: A 3,4,5-trimethoxyphenyl group, a common motif in microtubule-targeting anticancer agents.

- Position 4: A 3-fluoro-4-methoxyphenyl group, which may enhance metabolic stability and receptor binding.

Propiedades

Fórmula molecular |

C25H24FNO5 |

|---|---|

Peso molecular |

437.5 g/mol |

Nombre IUPAC |

(3S,4R)-4-(3-fluoro-4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one |

InChI |

InChI=1S/C25H24FNO5/c1-29-19-11-10-16(12-18(19)26)23-22(15-8-6-5-7-9-15)25(28)27(23)17-13-20(30-2)24(32-4)21(14-17)31-3/h5-14,22-23H,1-4H3/t22-,23-/m0/s1 |

Clave InChI |

SXXFGTCCPRGGCJ-GOTSBHOMSA-N |

SMILES isomérico |

COC1=C(C=C(C=C1)[C@H]2[C@@H](C(=O)N2C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4)F |

SMILES canónico |

COC1=C(C=C(C=C1)C2C(C(=O)N2C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4)F |

Origen del producto |

United States |

Métodos De Preparación

Microwave-Assisted Reformatsky Reaction

The Reformatsky reaction enables the formation of 3-fluoro-β-lactams through a microwave-accelerated process. As reported by O’Boyle et al., this method involves reacting imines derived from 3,4,5-trimethoxyaniline with ethyl bromofluoroacetate in the presence of trimethylchlorosilane (TMCS) and zinc dust. For the target compound, the imine precursor is synthesized by condensing 3-fluoro-4-methoxybenzaldehyde with 3,4,5-trimethoxyaniline (yields: 75–91%). Microwave irradiation (30 min, 100°C) facilitates cyclization, yielding the β-lactam with exclusive trans stereochemistry due to steric and electronic effects.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 30 minutes | |

| Yield | 6–58% | |

| Stereoselectivity | Trans isomer exclusively |

Staudinger Ketene-Imine Cycloaddition

The Staudinger reaction, a [2+2] cycloaddition between ketenes and imines, is another robust method. Imines are prepared from 3,4,5-trimethoxyaniline and 3-fluoro-4-methoxybenzaldehyde, followed by reaction with phenylacetyl chloride in dichloromethane (DCM) with triethylamine (TEA). This method offers moderate yields (13–65%) and requires careful control of reaction conditions to avoid side products.

Stereochemical Control and Optimization

Cis-Trans Isomerism

The (3S,4R) configuration is critical for biological activity. The Reformatsky reaction’s microwave conditions favor trans stereochemistry due to kinetic control, as evidenced by $$^1\text{H NMR}$$ coupling constants ($$^3J_{H3-F} = 47–48 \, \text{Hz}$$). In contrast, Staudinger reactions may produce mixed isomers, necessitating chromatographic separation.

Protecting Group Strategies

The 3-fluoro-4-methoxyphenyl group’s hydroxyl moiety is protected as a tert-butyldimethylsilyl (TBDMS) ether during synthesis to prevent undesired side reactions. Deprotection is achieved using tetrabutylammonium fluoride (TBAF), yielding the final phenol with 18–21% efficiency.

Analytical Validation and Characterization

Spectroscopic Confirmation

- $$^1\text{H NMR}$$ : The β-lactam carbonyl resonates at δ 1736–1762 cm$$^{-1}$$ (IR). H3 and H4 protons appear as double doublets due to geminal and vicinal fluorine coupling ($$^3J{H3-F} = 47–48 \, \text{Hz}$$; $$^3J{H4-F} = 25–26 \, \text{Hz}$$).

- $$^{13}\text{C NMR}$$ : The difluoro-substituted C3 resonates at δ 121.47 ppm, distinct from monofluoro analogs (δ 62–65 ppm).

X-Ray Crystallography

Crystal structures of analogous compounds (e.g., 3-(4-fluorophenyl)-4-(4-methoxyphenyl)-azetidin-2-one) confirm the trans configuration, with intramolecular C–H⋯O hydrogen bonding stabilizing the planar β-lactam ring.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Stereoselectivity | Key Advantage | Limitation |

|---|---|---|---|---|

| Reformatsky (Microwave) | 6–58 | Exclusive trans | Rapid reaction time | Moderate yields |

| Staudinger | 13–65 | Mixed isomers | Broad substrate compatibility | Requires chromatographic separation |

Mecanismo De Acción

The mechanism of action of (3S,4R)-4-(3-fluoro-4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to the desired biological effects. The pathways involved may include inhibition of bacterial cell wall synthesis or modulation of inflammatory pathways.

Comparación Con Compuestos Similares

Structural Analogues in the 3-Fluoroazetidin-2-One Family ()

The synthesis and properties of five 3-fluoroazetidin-2-one derivatives are summarized below. These compounds share the 1-(3,4,5-trimethoxyphenyl) group but differ at positions 3 and 4:

Key Observations :

- Yield Trends : Bulky or electron-withdrawing groups (e.g., 3-fluoro-4-methoxyphenyl in 33 ) correlate with lower yields compared to less hindered substituents (e.g., 30 ).

- Purity : All analogs exhibit >94% purity, indicating effective purification protocols.

- Stereochemical Impact : The (3S,4R) configuration of the target compound may confer distinct biological activity compared to other stereoisomers (e.g., (3R,4S) in and ) .

Broader Azetidin-2-One Derivatives (–8)

Pharmacologically Relevant Analogs:

- : A patent describes (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone.

- : (3R,4S)-1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-4-(4-hydroxyphenyl)azetidin-2-one exhibits hazardous properties (H302, H319), highlighting the safety profile variability within this class .

Actividad Biológica

The compound (3S,4R)-4-(3-fluoro-4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one has garnered significant attention in pharmacological research due to its diverse biological activities. This article delves into its biological properties, including cytotoxicity, genotoxicity, and potential therapeutic applications.

Molecular Formula

- C23H24FNO4

Key Features

- The compound features a complex azetidine structure with multiple methoxy and phenyl substituents that contribute to its biological activity.

Cytotoxicity

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. A study reported an IC50 value of 5.68 μM when tested on human lymphocytes, demonstrating its potential as a cytotoxic agent . The compound's ability to inhibit tubulin assembly suggests a mechanism similar to that of known anticancer agents.

Table 1: Cytotoxicity Data

| Cell Line | IC50 (μM) |

|---|---|

| Human Lymphocytes | 5.68 |

| HeLa Cells | 10.2 |

| MCF-7 Cells | 12.5 |

Genotoxicity

The genotoxic potential of the compound was evaluated using the alkaline comet assay and chromosome aberration analysis. The results indicated significant DNA-damaging effects across different phases of the cell cycle, particularly in the presence of colchicine . This raises concerns regarding its safety profile for therapeutic use.

Anticancer Activity

In vitro evaluations demonstrated that the compound possesses low-level anticancer activity against a panel of cancer cell lines. Notably, it showed some sensitivity in leukemia cell lines at a concentration of 10 µM , although overall activity was modest compared to other anticancer agents .

The biological activity of (3S,4R)-4-(3-fluoro-4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one is primarily attributed to its interaction with tubulin, which disrupts microtubule dynamics essential for cell division. This mechanism is characteristic of several chemotherapeutic agents that target rapidly dividing cells.

Pharmacophore Development

Pharmacophore modeling has been employed to identify key structural features necessary for its biological activity. The presence of aromatic rings and methoxy groups appears crucial for enhancing cytotoxicity and selectivity against multidrug-resistant (MDR) cancer cells .

Study on Antitumor Activity

A detailed study conducted by the National Cancer Institute assessed the compound's antitumor activity across various cancer types. Results indicated that while it was effective against certain leukemia lines, it exhibited limited efficacy against solid tumors such as breast and lung cancers .

Comparative Analysis with Related Compounds

Comparative studies with structurally related compounds highlighted that modifications in the methoxy substituents significantly influenced both cytotoxicity and selectivity profiles. For instance, compounds lacking specific methoxy groups showed reduced efficacy against MDR1-expressing cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.